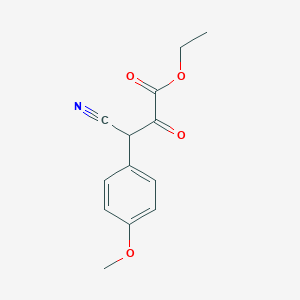

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate

Description

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate (CAS: 41339-41-7, molecular formula: C₁₃H₁₃NO₄) is a β-keto ester derivative featuring a 4-methoxyphenyl substituent and a cyano group at the β-position. This compound is a key intermediate in organic synthesis, particularly for preparing bioactive molecules such as 2-propenoylamides and 2-propenoates, which exhibit pharmacological relevance . Its structural conformation is characterized by a syn-periplanar arrangement across the C=C bond (torsion angle: 3.2°) . The 4-methoxy group enhances electron density on the aromatic ring, influencing reactivity in cyclization and coupling reactions .

Properties

IUPAC Name |

ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)11(8-14)9-4-6-10(17-2)7-5-9/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTCROZEXDRIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically takes place in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Condensation Reactions: The compound can undergo condensation reactions with hydrazines and amines to form heterocyclic compounds.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Condensation Reactions: Hydrazines or amines in the presence of a catalyst such as acetic acid or piperidine.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted this compound derivatives.

Condensation Reactions: Heterocyclic compounds such as pyrazoles and pyridines.

Reduction: Ethyl 3-amino-3-(4-methoxyphenyl)-2-oxopropanoate.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₂H₁₄N₄O₄

- Key Functional Groups:

- Cyano group

- Beta-keto ester

- Methoxy-substituted phenyl group

The presence of these functional groups enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis and a candidate for pharmacological studies.

Organic Synthesis

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows it to participate in multiple chemical reactions, including:

- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

- Cyclization Reactions: The compound can undergo cyclization to yield heterocycles, which are crucial in drug development.

Medicinal Chemistry

Research has highlighted the potential of this compound in drug development due to its biological activities:

- Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi, suggesting its potential as an agent for treating infectious diseases .

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in cellular models, possibly through the modulation of inflammatory pathways.

- Anticancer Potential: this compound has been studied for its ability to induce apoptosis in cancer cells, particularly leukemia cells. This property is attributed to its interaction with signaling pathways that regulate cell proliferation and survival .

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Induces apoptosis in leukemia cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines revealed that treatment with this compound led to increased rates of apoptosis. The compound's ability to modulate apoptotic signaling pathways was confirmed through assays measuring caspase activation.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The methoxyphenyl group can enhance the compound’s binding affinity to certain biological targets, potentially leading to its biological activity. The oxopropanoate moiety can undergo hydrolysis to release active intermediates that interact with cellular components .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., 4-methoxy in the target compound) favor nucleophilic aromatic substitution and stabilize resonance intermediates, enhancing yields in Mannich reactions .

- Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, accelerating reactions like Suzuki coupling but may reduce solubility .

- Steric effects : Bulky substituents (e.g., cyclopropyl in ) hinder rotational freedom, affecting crystal packing and bioavailability.

Biological Activity

Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate, a compound with the molecular formula C12H13NO3, has garnered attention in scientific research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Weight : 219.24 g/mol

- Chemical Structure : Contains a cyano group and a methoxy-substituted phenyl ring, contributing to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown significant apoptosis induction in various cancer cell lines by activating caspase pathways .

- Antimicrobial Activity : Some studies have reported that cyano-containing compounds possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

- Anti-inflammatory Effects : Compounds with methoxy groups are often associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes .

Anticancer Activity

A study examined the effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The findings indicated:

- Cell Viability Reduction : At concentrations of 10 µM, a significant reduction in cell viability was observed after 72 hours of treatment.

- Caspase Activation : The compound induced a fold increase in caspase-3 activity, indicating the activation of apoptotic pathways .

| Cell Line | IC50 (µM) | Apoptosis Induction (Fold Increase) |

|---|---|---|

| MDA-MB-231 | 15 | 5 |

| HCT-116 | 10 | 4 |

Antimicrobial Studies

The antimicrobial efficacy of this compound was assessed against several bacterial strains. Results showed:

- Inhibition Zones : Significant inhibition zones were measured against E. coli and S. aureus at concentrations of 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.